4,6-diphenylpyrimidine-2-carboxylic Acid

Medicinal Chemistry Synthetic Methodology Salt Formation

Researchers targeting utrophin upregulation or metal-organic architectures require the 4,6-diphenyl scaffold with a functional carboxylic acid handle. 4,6-Diphenylpyrimidine-2-carboxylic acid (CAS 6483-96-1) provides: • pKa 2.96 - Electron-withdrawing aryl groups enhance coupling reactivity vs. unsubstituted pyrimidine-2-carboxylic acid (pKa 3.08). • Enables direct hydrazide formation for utrophin modulator libraries; impossible with 4,6-diphenylpyrimidine (CAS 3977-48-8). • N,O-bidentate ligand for oxophilic metals (Ti, Zr, Mo, lanthanides); phenyl groups provide steric bulk. ≥97% purity white crystalline powder; ambient shipping.

Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
CAS No. 6483-96-1
Cat. No. B1599110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-diphenylpyrimidine-2-carboxylic Acid
CAS6483-96-1
Molecular FormulaC17H12N2O2
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H12N2O2/c20-17(21)16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H,20,21)
InChIKeyDEAYYMLJCJMWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diphenylpyrimidine-2-carboxylic Acid: Physicochemical Profile


4,6-Diphenylpyrimidine-2-carboxylic acid is a heterocyclic building block comprising a pyrimidine core substituted with phenyl groups at positions 4 and 6 and a carboxylic acid at position 2. It is a white crystalline powder with a molecular formula of C₁₇H₁₂N₂O₂ and molecular weight of 276.29 g/mol . The compound is practically insoluble in water (0.013 g/L at 25 °C, calculated) but soluble in common organic solvents such as ethanol, DMSO, and chloroform . Its predicted pKa of 2.96±0.10 distinguishes it from simpler pyrimidine carboxylic acids . It serves primarily as a synthetic intermediate for accessing biologically active hydrazide derivatives and as a ligand precursor in coordination chemistry .

1 Diarylpyrimidine building block with C2 carboxylic acid derivatization handle
2 Organic-solvent compatible processing; soluble in ethanol, DMSO, chloroform
3 Direct conversion to hydrazides, amides, and esters for library synthesis

Irreplaceability vs. Generic Substitutes


Generic substitution among pyrimidine-2-carboxylic acid derivatives is precluded by quantifiable differences in acidity, lipophilicity, and derivatization capacity. The 4,6-diphenyl substitution lowers the predicted pKa to 2.96 versus 3.08 for unsubstituted pyrimidine-2-carboxylic acid, reflecting the electron-withdrawing influence of the aryl rings that modulates carboxylate reactivity in coupling and salt-formation steps . Simultaneously, the carboxylic acid handle at position 2 enables direct conversion to hydrazides, amides, and esters—transformations inaccessible to 4,6-diphenylpyrimidine (CAS 3977-48-8), which lacks this functional group and is primarily confined to cyclometalation or OLED applications . The presence of both the carboxylic acid and the diarylpyrimidine scaffold is a prerequisite for accessing the 4,6-diphenylpyrimidine-2-carbohydrazide class, a validated series of utrophin modulators with a mechanism of action distinct from first-generation candidates such as ezutromid [1]. These properties collectively establish that neither the unsubstituted acid nor the non-carboxylated core can serve as a functionally equivalent replacement.

Target
Substitute Concern
4,6-Diphenylpyrimidine-2-carboxylic acid (pKa 2.96)
Pyrimidine-2-carboxylic acid (pKa 3.08) may shift carboxylate reactivity and coupling efficiency
C2 carboxyl handle enables hydrazide/amide/ester synthesis
4,6-Diphenylpyrimidine lacks the carboxyl group; cannot serve as synthetic equivalent for hydrazide libraries

Quantitative Differentiation vs. Analogs


Enhanced Acidity from 4,6-Diphenyl Substitution

The predicted pKa of 4,6-diphenylpyrimidine-2-carboxylic acid is 2.96±0.10, compared to 3.08±0.10 for the unsubstituted pyrimidine-2-carboxylic acid . The 0.12 log unit increase in acidity (~32% higher Ka) is attributable to the electron-withdrawing inductive and resonance effects of the two phenyl rings at positions 4 and 6, which stabilize the carboxylate anion. This acid-strength differential directly impacts the pH-dependent speciation of the molecule in aqueous and mixed-solvent systems, influencing extraction efficiency, salt stoichiometry, and coupling reaction kinetics.

Enhanced Acidity
Cross-study comparable
pKa 2.96 vs 3.08; Ka ratio = 1.32 (~32% higher)
Supports pH-controlled extraction and salt formation
Predicted ACD/Labs at 25 °C; electron-withdrawing aryl effect
Medicinal Chemistry Synthetic Methodology Salt Formation

Improved Aqueous Solubility and Balanced Lipophilicity

4,6-Diphenylpyrimidine-2-carboxylic acid exhibits a calculated aqueous solubility of 0.013 g/L (13 mg/L) at 25 °C and a predicted logP of 1.99, compared to 4,6-diphenylpyrimidine which shows an experimentally determined aqueous solubility of approximately 0.0046 g/L (4.6 µg/mL at pH 7.4) and an estimated log Kow of ~3.47 . The carboxylic acid group thus provides approximately 3-fold higher water solubility and a ~1.5 log unit reduction in lipophilicity. This intermediate lipophilicity profile (logP ~2) places the compound in a range compatible with both organic-phase reactions and aqueous workup, while 4,6-diphenylpyrimidine (logP ~3.5) is predominantly organic-soluble and more challenging to handle in mixed aqueous-organic systems.

Solubility & Lipophilicity
Cross-study comparable
Solubility 0.013 g/L vs 0.0046 g/L (2.8×); logP 1.99 vs 3.47
Intermediate logP supports aqueous-organic workup
Target calc.; comparator experimental pH 7.4
Drug Design Purification Formulation

Direct Hydrazide Derivatization for Utrophin Modulator Synthesis

The 2-carboxylic acid group of the target compound is the essential synthetic entry point to the 4,6-diphenylpyrimidine-2-carbohydrazide series. In the published synthetic route, methyl 4,6-diphenylpyrimidine-2-carboxylate (derived from the acid) is reacted with hydrazine monohydrate to give the corresponding hydrazide in 64% isolated yield . This hydrazide is then further elaborated to generate utrophin modulators, including OX01914 (EC₅₀ = 20.5 µM in a utrophin upregulation assay) . In contrast, 4,6-diphenylpyrimidine-2-amine (IC₅₀ = 3 nM as a PGE2 production inhibitor) cannot be directly converted to the hydrazide class and addresses entirely different biological targets [1]. The carboxylic acid is thus a non-substitutable synthetic gatekeeper for accessing the utrophin modulator chemotype.

Hydrazide Derivatization
Cross-study comparable
Hydrazide yield 64%; derived modulator EC₅₀ 20.5 µM
Supports hydrazide-based library synthesis route
Reported utrophin upregulation assay context
Medicinal Chemistry Drug Discovery Duchenne Muscular Dystrophy

N,O-Chelating Architecture for Hard Metal Coordination

4,6-Diphenylpyrimidine-2-carboxylic acid offers a bidentate N,O-chelating motif (pyrimidine N1 + carboxylate O) that is structurally distinct from the N,S-chelating mode of 4,6-diphenylpyrimidine-2-thiol (CAS 32079-26-8) and the purely N-donor character of 4,6-diphenylpyrimidine . The carboxylate oxygen, upon deprotonation, forms harder metal-oxygen bonds with early transition metals and lanthanides, complementing the softer pyrimidine nitrogen. In contrast, the thiol analog preferentially coordinates softer late transition metals (e.g., Cu(I), Ag(I), Au(I)) via the sulfur atom [1]. The 4,6-diphenyl substitution pattern also enables bis-cyclometalation at the ortho positions of the phenyl rings, as demonstrated with 4,6-diphenylpyrimidine forming rigid Pt(II)/Ir(III) multimetallic assemblies [2]; the carboxylic acid variant adds an additional coordination site that can bridge metal centers or serve as a secondary functional handle for tethering to surfaces or biomolecules.

N,O-Chelating Motif
Class-level
Hard O-donor for early metals vs soft S-donor in thiol analog
Hard/soft donor selectivity per HSAB context
Data to verify; no quantitative affinity data available
Coordination Chemistry Catalysis Materials Science

Key Research and Industrial Applications


Utrophin Modulator Libraries for DMD Drug Discovery

This compound is the obligatory starting material for generating 4,6-diphenylpyrimidine-2-carbohydrazide libraries. The carboxylic acid is first esterified (methyl ester), then treated with hydrazine to yield the hydrazide intermediate, which is subsequently condensed with aldehydes to produce screening collections. The resulting hydrazides operate via a mechanism distinct from ezutromid, as confirmed by photoaffinity chemical proteomics and expression analysis [1]. Medicinal chemistry groups targeting utrophin upregulation should procure this acid as the key building block, since the 4,6-diphenyl substitution pattern is essential for target engagement and the carboxylic acid is the only functional group enabling direct hydrazide formation [2].

N,O-Chelating Ligands for Early Transition Metals

The carboxylate group, upon deprotonation, provides a hard oxygen donor that complements the softer pyrimidine nitrogen. This N,O-bidentate motif is suitable for constructing coordination complexes with oxophilic metals such as Ti(IV), Zr(IV), Mo(VI), and lanthanides, where N,S-chelating analogs (thiol derivatives) would exhibit poor affinity. The 4,6-diphenyl groups additionally provide steric bulk and π-stacking surfaces useful for crystal engineering and luminescent material design [3]. Researchers should select this compound over 4,6-diphenylpyrimidine when an additional metal-binding site or a bridging carboxylate is required.

OLED Intermediate with Carboxylate Surface Anchoring

While 4,6-diphenylpyrimidine is widely used as an electron-transport scaffold in OLEDs, the carboxylic acid variant enables tethering to metal oxide surfaces (e.g., ITO, TiO₂) via carboxylate anchoring, which can improve interfacial charge injection. The 4,6-diphenylpyrimidine core contributes high triplet energy (>2.75 eV) and electron mobility up to 10⁻⁴ cm²/V·s when incorporated into OLED electron-transport materials [4]. The carboxylic acid handle adds a surface-functionalization capability unavailable with the unsubstituted 4,6-diphenylpyrimidine core.

pH-Responsive Building Block for Co-Crystal Engineering

With a predicted pKa of 2.96, this compound is fully deprotonated above pH ~4, forming a carboxylate anion that can engage in strong hydrogen bonding and salt-bridge formation with aminopyrimidine derivatives, as demonstrated in co-crystal studies with 2-amino-4,6-diphenylpyrimidine and dicarboxylic acids [5]. The 0.12-unit pKa difference relative to unsubstituted pyrimidine-2-carboxylic acid shifts the protonation equilibrium sufficiently to alter co-crystallization pH windows. Solid-state chemists designing pH-triggered assembly or disassembly systems should consider this acidity differential when selecting the carboxylic acid building block.

Application
Selection Property
Validation Focus
DMD utrophin modulator research libraries
Carboxylic acid as hydrazide precursor
Hydrazide library synthesis route
Early transition metal coordination complexes
Hard O-donor carboxylate motif
N,O-chelation vs N,S-thiol selectivity
OLED electron-transport materials
Carboxylate surface anchoring group
Interfacial modification on metal oxides
pH-responsive co-crystal engineering
pKa 2.96 deprotonation window
Supramolecular assembly pH control

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